molecular formula C24H17N3O5S B11573671 (2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B11573671
M. Wt: 459.5 g/mol
InChI Key: BJADNQJDQYVIOF-OBGWFSINSA-N
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Description

(2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound that features a pyrido[1,2-a]pyrimidine core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
  • Introduction of the methoxyphenoxy group via nucleophilic substitution.
  • Incorporation of the phenylsulfonyl group through sulfonation reactions.
  • Formation of the prop-2-enenitrile moiety through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, infections, or inflammatory conditions.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(2-hydroxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
  • (2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H17N3O5S

Molecular Weight

459.5 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H17N3O5S/c1-31-20-11-5-6-12-21(20)32-23-19(24(28)27-14-8-7-13-22(27)26-23)15-18(16-25)33(29,30)17-9-3-2-4-10-17/h2-15H,1H3/b18-15+

InChI Key

BJADNQJDQYVIOF-OBGWFSINSA-N

Isomeric SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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